2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide is a synthetic organic compound with potential therapeutic applications in the treatment of bone diseases. [, ] It belongs to the class of acetamides, characterized by the presence of a -NHCOCH3 group. This compound has been identified through screening programs focused on finding molecules that inhibit receptor activator of nuclear factor kappa-Β ligand (RANKL)-mediated osteoclast differentiation, a process crucial in bone resorption. [, , ] Its role in scientific research primarily revolves around its ability to inhibit osteoclast differentiation and bone resorption, making it a potential candidate for treating diseases like osteoporosis. [, , ]
Mechanism of Action
2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide primarily acts by inhibiting osteoclast differentiation, the process by which precursor cells develop into mature osteoclasts responsible for bone resorption. [, , ] While the exact mechanism is not fully elucidated in the provided papers, it is known to:
Downregulate osteoclast-specific genes: The compound suppresses the expression of key genes involved in osteoclast differentiation, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5). [, ] This suggests interference with the RANKL signaling pathway, crucial for osteoclastogenesis.
Reduce bone resorption activity: The compound inhibits the formation of mature, multinucleated osteoclasts and the activity of cathepsin K, a critical protease involved in bone resorption. [, ] This leads to a decrease in overall bone resorption activity.
Attenuate F-actin ring formation: The formation of F-actin rings, essential for osteoclast attachment to bone and subsequent resorption, is inhibited by the compound. []
Applications
The primary scientific application of 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide is in the research and development of new therapies for bone diseases characterized by excessive bone resorption. [, , ] This includes:
Osteoporosis: In vitro and in vivo studies have demonstrated its potential in mitigating bone loss associated with osteoporosis. [] In particular, it has shown protective effects against ovariectomy-induced bone loss in mice, a model for postmenopausal osteoporosis. []
Other osteolytic disorders: The compound's inhibitory effect on osteoclast differentiation and bone resorption suggests its potential application in other conditions involving bone loss, such as rheumatoid arthritis and bone metastases. [, ]
Compound Description: PPOA-N-Ac-2-Cl is a compound investigated for its effects on osteoclast differentiation. It significantly decreases the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without causing significant cytotoxicity. [] PPOA-N-Ac-2-Cl also affects the expression of various osteoclast-specific marker genes during RANKL-mediated osteoclastogenesis. [] Furthermore, it attenuates the protein levels of cathepsin K, a protease involved in bone resorption, leading to decreased bone resorption activity and F-actin ring formation. []
Relevance: PPOA-N-Ac-2-Cl shares a similar core structure with 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide. Both compounds feature a piperazine ring connected to a phenyl ring through an amide linkage. The primary structural difference lies in the substituents attached to these core structures. PPOA-N-Ac-2-Cl has a 2-chlorophenoxyacetyl group at the amide nitrogen, while the target compound features a 2,2,2-trichloroacetyl group. This similarity suggests potential shared or comparable biological activities between the two compounds. []
Compound Description: NAPMA is another compound investigated for its inhibitory effects on osteoclast differentiation. Similar to PPOA-N-Ac-2-Cl, it exhibits significant inhibitory activity against the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells without cytotoxic effects. [] NAPMA downregulates the expression of osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. [] This downregulation leads to decreased bone resorption and actin ring formation. Furthermore, NAPMA demonstrates a protective effect against ovariectomy-induced bone loss. []
Relevance: NAPMA is structurally analogous to both PPOA-N-Ac-2-Cl and 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide, sharing the core structure of a piperazine ring linked to a phenyl ring via an amide bond. The differentiating factor is the substituent on the amide nitrogen – in NAPMA, it is a 3-methylphenoxyacetyl group. [] This structural similarity suggests that NAPMA might possess overlapping biological activities with the other two compounds, particularly concerning their impact on osteoclast differentiation. []
Compound Description: PPOAC-Bz is identified as a potent inhibitor of osteoclastogenesis. It affects the mRNA expression of osteoclast-specific marker genes and effectively blocks the formation of mature osteoclasts. [] Consequently, PPOAC-Bz inhibits F-actin belt formation and bone resorption activity in vitro. [] Furthermore, PPOAC-Bz demonstrates a preventive effect against ovariectomy-induced bone loss in vivo. []
Relevance: PPOAC-Bz shares a striking structural resemblance with 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide. Both compounds possess a piperazine ring with a 4-chlorobenzoyl substituent, connected to a phenyl ring via an amide linkage. The key difference lies in the substituent attached to the amide nitrogen. PPOAC-Bz features a 4-chlorophenoxyacetyl group, whereas the target compound has a 2,2,2-trichloroacetyl group. [] The high degree of structural similarity suggests that PPOAC-Bz and 2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide could potentially exhibit similar biological activities, particularly in their inhibitory effects on osteoclastogenesis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.